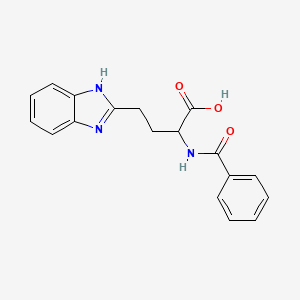

4-(1H-苯并咪唑-2-基)-2-(苯甲酰氨基)丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 4-(1H-Benzimidazol-2-yl)-2-(benzoylamino)butanoic acid often involves multistep reactions, including the C-acylation of benzimidazole, N-alkylation, ester hydrolysis, and condensation reactions. For instance, a study described the preparation of 1-aryl-3H-[1,2,5]triazepino[5,4-a]benzimidazol-4(5H)-ones through a five-step process starting with C-acylation of benzimidazole, showcasing the intricate synthetic pathways required to create such complex molecules (Milen et al., 2019).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including those similar to 4-(1H-Benzimidazol-2-yl)-2-(benzoylamino)butanoic acid, is characterized by their ability to form various tautomers and their unique geometry, which is crucial for their biological activity. For example, research into benzimidazol-2-ylamides of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids revealed exclusive existence in the amide form in crystals, while solution-phase tautomerism between amide and imide forms was observed, underscoring the dynamic nature of these molecules (Ukrainets et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of benzimidazole derivatives is highlighted by their involvement in various organic reactions, leading to the synthesis of a wide range of heterocyclic compounds. One study illustrated how (Z)-3-Benzoylamino-4-dimethylamino-2-oxo-3-butene could undergo regioselective reactions with hydrazines to produce 1-substituted 4-benzoylamino-5-methyl-1H-pyrazoles, showcasing the versatility of benzimidazole derivatives in organic synthesis (Stanovnik et al., 2002).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including solubility, melting point, and crystalline structure, are closely related to their chemical structure and substituent effects. These properties significantly impact their biological activities and potential applications in various fields. For example, the synthesis and characterization of benzimidazo[1,2-a][1,4]diazepinones demonstrated moderate to excellent yields, underlining the importance of synthesis conditions on the physical properties of these compounds (Ghandi et al., 2011).

科学研究应用

合成和结构分析

新颖的合成方法:研究人员开发了合成苯并咪唑衍生物的新方法,展示了它们在创造多样化化学结构方面的潜力。例如,合成了一系列新颖的席夫碱和苯并咪唑衍生物,揭示了它们的结构特征和合成途径 (Nawrocka 等,2004 年)。同样,还报道了使用多聚磷酸合成 2-取代苯并咪唑的进展,突出了用于创建这些化合物的有效一锅法程序 (Alcalde 等,1992 年)。

晶体结构和分子相互作用:苯并咪唑衍生物的晶体结构已被广泛研究,揭示了它们的复杂相互作用和键合模式。对双(苯并咪唑)和三硫氰酸根配合物的晶体和分子结构的研究为它们的抗菌潜力和分子相互作用提供了有价值的见解 (Kopel 等,2015 年)。

生物活性

抗菌和抗真菌特性:苯并咪唑衍生物已显示出对多种细菌和真菌菌株具有显着的抗菌和抗真菌活性。含有苯并咪唑衍生物的新型多核杂环化合物的生物活性评估在对抗传染病方面显示出有希望的结果,一些化合物对病原体表现出有效的活性 (Bassyouni 等,2012 年)。

抗氧化活性:已经探索了苯并咪唑衍生物的抗氧化特性,一些化合物显示出对氧化应激的显着细胞保护作用。这表明它们在为与氧化损伤相关的疾病开发治疗剂方面具有潜在的用途 (Anastassova 等,2016 年)。

抗增殖活性:对 2-氨基苯并咪唑衍生物的抗增殖活性的研究已经确定了几种对人类癌细胞系具有细胞毒活性化合物。这突出了苯并咪唑衍生物在癌症治疗中的潜力,为进一步研究其抗癌特性奠定了基础 (Nawrocka 等,2004 年)。

属性

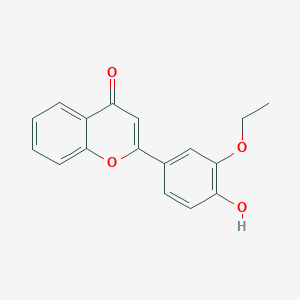

IUPAC Name |

2-benzamido-4-(1H-benzimidazol-2-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c22-17(12-6-2-1-3-7-12)21-15(18(23)24)10-11-16-19-13-8-4-5-9-14(13)20-16/h1-9,15H,10-11H2,(H,19,20)(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZZZJHUNILSRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCC2=NC3=CC=CC=C3N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzamido-4-(1H-benzimidazol-2-yl)butanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[4-(dimethylamino)benzylidene]-2-pyridinecarbohydrazide](/img/structure/B5554085.png)

![11-{[2-(dimethylamino)ethyl]amino}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5554089.png)

![4-[(2,5-dimethoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5554104.png)

![4-[(5-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B5554111.png)

![5-[(4-ethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5554136.png)

![6-(4'-nitro-4-biphenylyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5554142.png)

![4-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1-(4-methoxyphenyl)-4-oxo-1-butanone](/img/structure/B5554147.png)

![8-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5554160.png)

![2-benzyl-8-(6-methoxy-4-pyrimidinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554183.png)